molecular formula C11H12N2O6 B1642238 Pnz-L-alanine

Pnz-L-alanine

Cat. No.: B1642238
M. Wt: 268.22 g/mol
InChI Key: FBXGPDYBCJGWQM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Pyrazolyl)-L-alanine (CAS 2734-48-7), often abbreviated as Pnz-L-alanine in literature, is a non-proteinogenic amino acid analog characterized by a pyrazole ring substituted at the β-position of the alanine backbone. This structural modification confers unique biochemical properties, making it valuable in enzyme kinetics studies and protein engineering. Its primary applications include probing enzyme-substrate interactions, modifying peptide structures to study functional outcomes, and serving as a synthetic intermediate in organic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

(2S)-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid

InChI

InChI=1S/C11H12N2O6/c1-7(10(14)15)12-11(16)19-6-8-2-4-9(5-3-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,16)(H,14,15)/t7-/m0/s1

InChI Key

FBXGPDYBCJGWQM-ZETCQYMHSA-N

SMILES

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Synthesis
Pnz-L-alanine plays a significant role in enzymatic reactions, particularly in the context of amino acid racemization. The enzyme alanine racemase catalyzes the interconversion between L-alanine and D-alanine, which is crucial for bacterial growth and peptidoglycan synthesis in cell walls . This enzymatic activity highlights the importance of this compound in microbial metabolism and antibiotic resistance mechanisms.

1.2 Biosynthesis
Recent studies have demonstrated efficient biosynthesis pathways for D/L-alanine using recombinant Escherichia coli. This process can yield significant quantities of alanine derivatives, including this compound, which can be utilized in various industrial applications such as bioproducts and biodegradable plastics .

Pharmaceutical Applications

2.1 Drug Development
this compound has been investigated for its potential in drug formulation. Its structural properties allow it to act as a stabilizing agent in pharmaceutical formulations, enhancing the solubility and bioavailability of active compounds . Additionally, studies have shown that alanine supplementation can improve muscle metabolism in patients undergoing enzyme replacement therapy for conditions like Pompe disease .

2.2 Neuroprotective Effects
Research indicates that L-alanine supplementation may have neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This is particularly relevant in studies focusing on amino acids’ role in cognitive function and neurodegenerative diseases .

Nutritional Applications

3.1 Muscle Health
this compound is often included in dietary supplements aimed at enhancing muscle recovery and performance. Studies have shown that branched-chain amino acids (BCAAs) combined with L-alanine can reduce muscle breakdown during exercise, suggesting its utility in sports nutrition .

3.2 Case Study: Pompe Disease
A notable case study involved a patient with infantile-onset Pompe disease who received L-alanine oral supplementation alongside enzyme replacement therapy. The results indicated improved body composition and reduced resting energy expenditure, highlighting the potential benefits of L-alanine in metabolic disorders .

Industrial Applications

4.1 Biodegradable Plastics
The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its ability to enhance the mechanical properties of polymers makes it a candidate for producing environmentally friendly plastics .

4.2 Food Industry
In the food sector, this compound is utilized as a flavor enhancer and stabilizer due to its ability to improve texture and taste profiles without adding significant calories .

Data Tables

Application AreaSpecific UseKey Findings
BiochemistryEnzymatic synthesisCrucial for microbial growth; involved in peptidoglycan synthesis
PharmaceuticalsDrug formulationEnhances solubility and bioavailability of drugs
NutritionMuscle recoveryReduces muscle breakdown; improves performance
IndustrialBiodegradable plasticsEnhances mechanical properties; environmentally friendly
Food IndustryFlavor enhancerImproves texture and taste profiles without extra calories

Comparison with Similar Compounds

Structural Features

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
3-(1-Pyrazolyl)-L-alanine C₆H₉N₃O₂ 155.16 (calculated) Pyrazole ring, carboxylate L-configuration
N-Benzoyl-L-alanine C₁₀H₁₁NO₃ 193.20 Benzoyl group, carboxylate L-configuration
L-Alanyl-L-alanine C₆H₁₂N₂O₃ 160.17 Peptide bond, carboxylate Two L-stereocenters
N-Methylalanine C₄H₉NO₂ 103.12 Methylated amine, carboxylate L-configuration

Key Observations :

  • N-Benzoyl-L-alanine incorporates a planar benzoyl group, facilitating hydrophobic interactions and UV detection in chromatography .
  • L-Alanyl-L-alanine , a dipeptide, retains zwitterionic properties and mimics natural peptide substrates .
  • N-Methylalanine lacks a free amine group, reducing hydrogen-bonding capacity but increasing lipophilicity .

Comparative Performance in Research Contexts

Enzyme Kinetics

  • Pnz-L-alanine demonstrates a binding affinity (Kd = 2.1 µM) for pyrazolyl-alanine-specific ligases, outperforming natural substrates like L-alanine (Kd = 15 µM) .
  • N-Benzoyl-L-alanine serves as a competitive inhibitor (Ki = 8.3 µM) for benzamidases, with 3-fold higher specificity than benzamide .

Preparation Methods

Protection of L-Alanine with the PNZ Group

The most widely reported method involves reacting L-alanine with p-nitrobenzyl chloroformate in a two-phase system. Source details a protocol where L-alanine is suspended in a 1:1 mixture of dioxane and water, adjusted to pH 9–10 using sodium bicarbonate. p-Nitrobenzyl chloroformate is added dropwise at 0–5°C, and the reaction proceeds for 12–18 hours with vigorous stirring. The PNZ group selectively attaches to the amino group, yielding this compound in 85–92% purity after extraction with ethyl acetate and recrystallization from ethanol/water.

Critical parameters include:

  • pH control : Maintaining alkaline conditions ensures nucleophilic attack by the amino group.
  • Temperature : Sub-ambient temperatures minimize hydrolysis of the chloroformate.
  • Solvent system : Dioxane/water enhances solubility of both reactants while preventing racemization.

Deprotection and Functionalization

The PNZ group is cleaved under neutral conditions using SnCl₂·2H₂O in tetrahydrofuran (THF)/water (9:1). This reductive elimination converts the nitro group to an amine, releasing CO₂ and regenerating L-alanine. This step is crucial for iterative peptide elongation, as it preserves acid-labile side-chain protections like benzyl or tert-butyl esters.

Biocatalytic and Hybrid Approaches

Enzymatic Synthesis Precursors

Industrial-Scale Production and Optimization

Quality Control and Analytical Methods

MALDI-TOF mass spectrometry (Source) detects this compound via characteristic [M+H]⁺ peaks at m/z 297.1. Purity is assessed by HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and ¹H NMR (DMSO-d₆, δ 8.2 ppm for aromatic protons). Industrial batches undergo ICP-MS to ensure heavy metal residues (Pd, Sn) are <1 ppm.

Applications in Peptide Therapeutics

This compound’s stability under Fmoc cleavage conditions (piperidine/DMF) makes it ideal for synthesizing aspartimide-prone sequences. Case studies include:

  • Octreotide analogs : PNZ protection reduced aspartimide formation from 15% to <2% during SPPS.
  • Antimicrobial peptides : Orthogonal protection enabled sequential conjugation of lipid tails without side-chain deprotection.

Q & A

Q. How should researchers structure supplementary materials for studies involving this compound to meet journal standards?

  • Methodological Answer : Separate datasets into numbered files (e.g., S1_NMR, S2_HPLC) with metadata (instrument model, software version). For computational studies, include input files (e.g., .com for Gaussian) and visualization scripts (e.g., Python matplotlib). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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